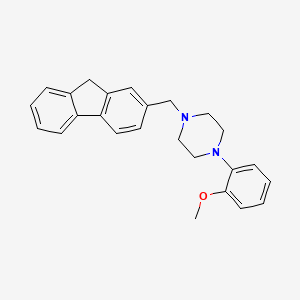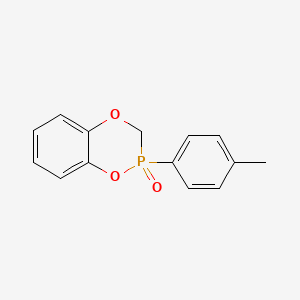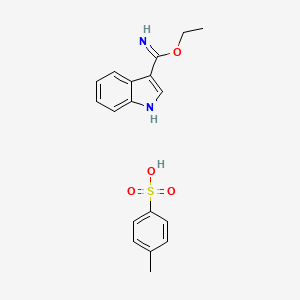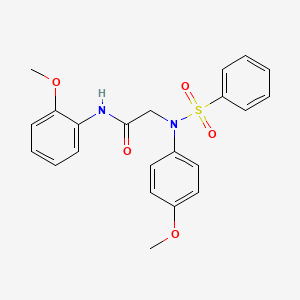
1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, also known as FMP, is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine has been found to exhibit various pharmacological activities, including antitumor, antidepressant, and anxiolytic effects. It has also been reported to possess potent antioxidant and anti-inflammatory properties. Furthermore, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
Mecanismo De Acción
1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine exerts its pharmacological effects by acting on various biochemical targets, including the serotonin transporter, dopamine transporter, and sigma-1 receptor. It has been found to inhibit the reuptake of serotonin and dopamine, leading to an increase in their extracellular levels. This compound has also been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including cell survival, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter levels, the reduction of oxidative stress, and the inhibition of inflammation. It has also been reported to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine in lab experiments include its potent pharmacological activities, its ability to inhibit cancer cell growth, and its antioxidant and anti-inflammatory properties. However, its limitations include its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
For research on 1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine include the development of novel derivatives with improved pharmacological activities, the investigation of its safety and efficacy in preclinical and clinical studies, and the exploration of its potential use in the treatment of various diseases, including cancer, depression, and anxiety.
Conclusion
In conclusion, this compound is a piperazine derivative that has shown promising pharmacological activities, including antitumor, antidepressant, and anxiolytic effects. Its mechanism of action involves the modulation of neurotransmitter levels and the binding to the sigma-1 receptor. This compound has also been found to possess potent antioxidant and anti-inflammatory properties. However, further research is needed to explore its full potential and determine its safety and efficacy in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of 1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine has been reported using various methods, including the reaction of 1-(9H-fluoren-2-ylmethyl)-4-(2-nitrophenyl)piperazine with sodium methoxide and the reduction of this compound N-oxide with sodium dithionite. The latter method was found to be more efficient and produced a higher yield of this compound.
Propiedades
IUPAC Name |
1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c1-28-25-9-5-4-8-24(25)27-14-12-26(13-15-27)18-19-10-11-23-21(16-19)17-20-6-2-3-7-22(20)23/h2-11,16H,12-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIKVGYOJWGWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[(2-methoxyphenyl)amino]carbonyl}-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5985082.png)

![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinecarboxamide](/img/structure/B5985093.png)
![2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5985101.png)

![({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)propyl(tetrahydro-2-furanylmethyl)amine](/img/structure/B5985128.png)
![N-(2-isopropylphenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5985136.png)


![5-(2-furyl)-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5985154.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)cyclobutanecarboxamide](/img/structure/B5985158.png)
![1-{[1-({6-[(2-methylbutyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5985166.png)
![2-[(8-quinolinyloxy)methyl]-N-(tetrahydro-2H-pyran-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5985170.png)

